molecular formula C8H5ClF3NO2 B1319064 Methyl 2-chloro-4-(trifluoromethyl)nicotinate CAS No. 196708-48-2

Methyl 2-chloro-4-(trifluoromethyl)nicotinate

Cat. No.: B1319064
CAS No.: 196708-48-2
M. Wt: 239.58 g/mol
InChI Key: FDASGHWJBUNFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-4-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C8H5ClF3NO2. It is a derivative of nicotinic acid, characterized by the presence of a chloro group at the 2-position and a trifluoromethyl group at the 4-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4-(trifluoromethyl)nicotinate typically involves the esterification of 2-chloro-4-(trifluoromethyl)nicotinic acid. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)nicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems and controlled environments helps in maintaining consistent quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methyl 2-methoxy-4-(trifluoromethyl)nicotinate .

Scientific Research Applications

Methyl 2-chloro-4-(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups on the pyridine ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate
  • Methyl 6-chloro-4-(trifluoromethyl)nicotinate

Comparison: Methyl 2-chloro-4-(trifluoromethyl)nicotinate is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the chloro group can significantly affect the compound’s reactivity and its interaction with biological targets .

Properties

IUPAC Name

methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-4(8(10,11)12)2-3-13-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDASGHWJBUNFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593230
Record name Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196708-48-2
Record name Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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